4-Iodo-3-nitrobenzaldehyde
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Overview
Description
4-Iodo-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4INO3. It is characterized by the presence of an iodine atom and a nitro group attached to a benzaldehyde ring. This compound is known for its significant applications in organic synthesis and medicinal chemistry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-nitrobenzaldehyde typically involves the nitration of 4-iodobenzaldehyde. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the aldehyde group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent over-nitration and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 4-iodo-3-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in 4-iodo-3-aminobenzaldehyde.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in the presence of hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed for substitution reactions.
Major Products Formed:
Oxidation: 4-Iodo-3-nitrobenzoic acid.
Reduction: 4-Iodo-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Iodo-3-nitrobenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-3-nitrobenzaldehyde involves its selective reduction in cancer cells. The compound is reduced to a cytotoxic nitroso derivative by the cellular reducing system specific to cancer cells. This selective reduction leads to the formation of reactive intermediates that induce cell death in malignant cells while sparing non-malignant cells .
Comparison with Similar Compounds
- 4-Iodo-3-nitrobenzoic acid
- 4-Iodo-3-aminobenzaldehyde
- 4-Iodo-3-nitrobenzamide
Comparison: 4-Iodo-3-nitrobenzaldehyde is unique due to its dual functional groups (iodo and nitro) on the benzaldehyde ring, which allows it to undergo a variety of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis compared to its similar compounds .
Properties
IUPAC Name |
4-iodo-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNAQEPCTSTDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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